(2S,4R)-4-Aminopyrrolidine-2-carboxylic acid
CAS No.: 16257-88-8
Cat. No.: VC21216138
Molecular Formula: C5H10N2O2
Molecular Weight: 130.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 16257-88-8 |
---|---|
Molecular Formula | C5H10N2O2 |
Molecular Weight | 130.15 g/mol |
IUPAC Name | (2S,4R)-4-aminopyrrolidine-2-carboxylic acid |
Standard InChI | InChI=1S/C5H10N2O2/c6-3-1-4(5(8)9)7-2-3/h3-4,7H,1-2,6H2,(H,8,9)/t3-,4+/m1/s1 |
Standard InChI Key | SHINASQYHDCLEU-DMTCNVIQSA-N |
Isomeric SMILES | C1[C@H](CN[C@@H]1C(=O)O)N |
SMILES | C1C(CNC1C(=O)O)N |
Canonical SMILES | C1C(CNC1C(=O)O)N |
Introduction
Chemical Structure and Properties
(2S,4R)-4-Aminopyrrolidine-2-carboxylic acid is an organonitrogenous compound featuring a pyrrolidine ring with an amino group at the C-4 position and a carboxylic acid group at the C-2 position. The stereochemical designation (2S,4R) indicates the specific three-dimensional arrangement of these functional groups, which is critical to its biological and chemical behavior.
Basic Chemical Properties
The compound exhibits several distinctive physicochemical properties that make it valuable for various applications:
Property | Value |
---|---|
Molecular Formula | C5H10N2O2 |
Molecular Weight | 130.15 g/mol |
Physical Appearance | White solid |
Boiling Point | 289°C |
Density | 1.244 |
The compound possesses both an amino group and a carboxylic acid group, enabling it to participate in typical amino acid reactions, particularly peptide bond formation. This bifunctional nature makes it an excellent building block for more complex molecular structures .
Stereochemistry and Configuration
The stereochemical designation (2S,4R) is crucial to understanding this compound's properties and applications. This specific configuration differs from other isomers such as the (2R,4R) variant, which demonstrates different chemical behavior and biological activity. The trans configuration indicates that the amino group at position 4 and the carboxylic acid at position 2 are on opposite sides of the pyrrolidine ring, creating a specific spatial arrangement that affects how the molecule interacts with biological systems and other chemical compounds .
Forms and Derivatives
Salt Forms
The compound exists in various salt forms, most commonly as hydrochloride salts, which enhance its stability and solubility in aqueous solutions.
Dihydrochloride Salt
Property | Description |
---|---|
Chemical Formula | C5H10N2O2·2HCl |
CAS Number | 16257-89-9 |
Appearance | White to off-white crystalline solid |
Solubility | Water-soluble |
Shelf Life | 2 years |
Storage Conditions | Cool and dry area |
The dihydrochloride form is particularly valuable in pharmaceutical applications due to its enhanced stability and solubility profile .
Protected Derivatives
For use in peptide synthesis and other applications requiring selective reactivity, protected forms of (2S,4R)-4-Aminopyrrolidine-2-carboxylic acid are frequently employed.
N1-BOC 4-FMOC Protected Derivative
Property | Value |
---|---|
Chemical Name | (2S,4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
CAS Number | 176486-63-8 |
Molecular Formula | C25H28N2O6 |
Molecular Weight | 452.5 g/mol |
This protected derivative features both BOC (tert-butyloxycarbonyl) and FMOC (9-fluorenylmethoxycarbonyl) protecting groups, which allow for orthogonal protection strategies in complex peptide synthesis. The BOC group protects the pyrrolidine nitrogen (N1), while the FMOC group protects the amino group at the C-4 position .
Synthetic Applications
Peptide Synthesis
(2S,4R)-4-Aminopyrrolidine-2-carboxylic acid serves as a key building block in peptide chemistry, particularly in the development of peptidomimetics and bioactive peptides. Its incorporation into peptide chains can:
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Induce specific conformational constraints
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Enhance proteolytic stability
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Modify the pharmacokinetic properties of the resulting peptides
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Create peptides with novel biological activities
The compound is extensively utilized in solid-phase peptide synthesis (SPPS), enabling the efficient and controlled assembly of complex peptide sequences. Its compatibility with standard SPPS methodologies makes it valuable for producing custom peptides and peptide libraries used in biological studies, drug screening, and biochemical research .
Pharmaceutical Intermediate
The compound plays a pivotal role in pharmaceutical research and development:
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It serves as a precursor in the synthesis of enzyme inhibitors
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It is used in the development of peptide-based drug candidates
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It contributes to the creation of compounds with diverse pharmacological activities
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It enables the production of peptide hormones and other bioactive molecules
Its specific stereochemistry creates unique three-dimensional structures in the resulting pharmaceutical compounds, often leading to enhanced target specificity and biological activity .
Structure-Activity Relationships
The specific stereochemical configuration of (2S,4R)-4-Aminopyrrolidine-2-carboxylic acid contributes significantly to its utility in medicinal chemistry. When incorporated into larger molecules, it can:
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Induce specific turn structures in peptides
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Create rigidity in otherwise flexible molecular scaffolds
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Present functional groups in precise spatial orientations
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Enhance binding to specific biological targets
These properties make it valuable for investigating structure-activity relationships in drug discovery programs, particularly for targets where three-dimensional structure is critical for molecular recognition and binding .
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